molecular formula C6H9BrO2S B13460125 1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane

1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane

Cat. No.: B13460125
M. Wt: 225.11 g/mol
InChI Key: CKOPIEDJZGQVNT-UHFFFAOYSA-N
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Description

1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane (BCP-Br-SO₂Me) is a highly strained bicyclic compound featuring a bromine atom and a methylsulfonyl group at the bridgehead and bridge positions, respectively. Its rigid, three-dimensional structure makes it a valuable bioisostere for flat aromatic rings or bulky tert-butyl groups in drug discovery, enhancing potency, selectivity, and pharmacokinetic profiles . The methylsulfonyl group introduces strong electron-withdrawing effects, while the bromine atom offers sites for further functionalization via cross-coupling or nucleophilic substitution reactions .

Properties

Molecular Formula

C6H9BrO2S

Molecular Weight

225.11 g/mol

IUPAC Name

1-bromo-3-methylsulfonylbicyclo[1.1.1]pentane

InChI

InChI=1S/C6H9BrO2S/c1-10(8,9)6-2-5(7,3-6)4-6/h2-4H2,1H3

InChI Key

CKOPIEDJZGQVNT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C12CC(C1)(C2)Br

Origin of Product

United States

Biological Activity

1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane is a compound that falls within the bicyclo[1.1.1]pentane (BCP) family, known for its unique structural properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C5_5H9_9BrO2_2S
  • Molecular Weight : 215.09 g/mol
  • CAS Number : 2460755-64-8

The bicyclo[1.1.1]pentane framework provides a three-dimensional structure that can serve as a bioisostere for various aromatic compounds, potentially enhancing drug-like properties such as solubility and permeability.

Biological Activity Overview

Research indicates that compounds derived from the bicyclo[1.1.1]pentane structure exhibit significant biological activities, particularly as enzyme inhibitors and in antimicrobial applications.

Enzyme Inhibition

A study highlighted the potential of BCP derivatives as nonclassical bioisosteres, demonstrating their effectiveness in inhibiting γ-secretase, an enzyme implicated in Alzheimer's disease. The modification of a para-substituted fluorophenyl ring with a bicyclo[1.1.1]pentane moiety resulted in enhanced passive permeability and aqueous solubility, leading to improved oral absorption characteristics in mouse models . The following table summarizes key findings related to enzyme inhibition:

CompoundTarget EnzymeEffectivenessOral Absorption Improvement
BCP Derivativeγ-secretaseSignificant~4-fold increase in C(max) and AUC

Antimicrobial Activity

BCP derivatives have shown promise in antimicrobial applications. For instance, a BCP analogue demonstrated superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics like ciprofloxacin . This is attributed to the steric bulk and electronegativity provided by the bicyclo structure.

Case Study 1: Antibacterial Activity

A recent investigation into BCP analogues revealed that certain compounds exhibited potent antibacterial effects against gram-positive and gram-negative bacteria. Notably, U-87947E, a BCP analogue, was found to be significantly more effective than ciprofloxacin against resistant strains . The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Pharmacokinetic Properties

Research into the pharmacokinetic properties of BCPs has shown that they can improve metabolic stability in liver microsomes compared to traditional phenyl-based compounds. This was demonstrated through studies involving various BCP analogues which displayed either equal or improved stability . The following table summarizes the pharmacokinetic findings:

CompoundMetabolic Stability (Rat Liver Microsomes)Comparison to Phenyl Analogues
BCPA AnaloguesImprovedSuperior

The mechanisms underlying the biological activities of 1-Bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane are primarily linked to its ability to mimic traditional aromatic structures while providing enhanced physicochemical properties. This allows for better interaction with biological targets, including enzymes and bacterial membranes.

Scientific Research Applications

Synthesis and Preparation

An improved method for the preparation of asymmetrically 1,3-disubstituted bicyclo[1.1.1]pentane intermediates involves a highly efficient, one-step photochemical and/or radical reaction, which can be conducted in batch or flow systems . The resulting bicyclo[1.1.1]pentane intermediates can be derivatized using standard reactions to obtain symmetrically and asymmetrically mono- and 1,3-disubstituted bicyclo[1.1.1]pentane derivatives .

Role as a Methyl Sulfone Reagent

Methyl sulfone substituents are standard polar components used in chemistry and can be found in different agrochemicals or drugs . Introducing a methyl sulfone group (MeSO2) can significantly decrease lipophilicity, as demonstrated by a decrease of >1 logP/logD units when a hydrogen atom is replaced with the MeSO2 substituent . A reagent has been developed to access previously unknown heteroaromatic methyl sulfones, which have been less investigated due to the lack of efficient chemical approaches .

Bioisostere in Drug Design

Bicyclo[1.1.1]pentanes (BCPs) have become recognized as bioisosteres for para-substituted benzene rings in drug design . Late-stage functionalization of drug compounds with BCPs has been achieved using a photoredox-catalyzed approach . For instance, dicarbofunctionalization can be performed with tertiary alkyl tetrafluoroborate salts and (hetero)aryl bromides using dual nickel/photoredox catalysis, allowing for the creation of complex scaffolds in one step . Additionally, visible-light-mediated difunctionalization can be performed with redox-active esters .

Example: Tiapride Analog

Chemical Reactions Analysis

Nucleophilic Substitution at the Bridgehead Bromine

The bromine atom at the bridgehead position undergoes nucleophilic substitution reactions, enabling functionalization of the bicyclo[1.1.1]pentane (BCP) scaffold. This reactivity is critical for late-stage diversification:

Reaction TypeConditionsProductsYieldReferences
Kumada Cross-Coupling NiCl₂/TMEDA, Grignard reagentBCPs with aryl/alkyl groups60–85%
Suzuki-Miyaura Coupling Pd catalyst, boronic acidAryl/heteroaryl-substituted BCPs50–75%
Amine Substitution DABSO, aminesBCP sulfonamides45–90%

Example : Reaction with amines via a transition metal-free three-component process using DABSO yields sulfonamides, bypassing unstable sulfonyl halides .

Radical-Based Functionalization

The strained BCP core participates in radical reactions, often initiated by light or radical initiators:

  • Atom Transfer Radical Addition (ATRA) :
    Reacts with alkyl halides under triethylborane initiation to generate halogenated BCP derivatives .

    • Substrate : Alkyl iodide (R–I)

    • Product : R-substituted BCPs (e.g., peptides, nucleosides)

    • Yield : 70–95%

  • Photoredox Catalysis :
    Dual NHC/iridium catalysis enables three-component reactions with diazo esters and [1.1.1]propellane, forming 1,3-disubstituted BCP ketones .

Sulfonyl Group Transformations

The methylsulfonyl moiety directs reactivity and stabilizes intermediates:

  • Reduction :
    Limited direct reduction of the sulfonyl group is reported, but bridgehead-substituted BCP sulfones can undergo halogen-to-hydrogen exchange via triethylborane-mediated dehalogenation .

  • Cycloadditions :
    Sulfonyl-BCPs participate in strain-release cycloalkylation with nucleophiles (e.g., heteroarenes) to form fused bicyclic systems .

Stability and Handling

  • Thermal Stability : Stable under standard conditions but prone to rearrangement above 100°C .

  • Storage : Recommended at –20°C under inert atmosphere to prevent radical degradation .

Comparison with Similar Compounds

Comparison with Similar Bicyclo[1.1.1]pentane Derivatives

Structural and Functional Group Variations

BCP derivatives are tailored by substituting bridgehead or bridge positions with diverse groups. Key analogs include:

Compound Name Substituents Key Properties/Applications References
1-Bromo-3-(methylsulfonyl)-BCP Br (bridgehead), SO₂Me (bridge) High polarity; potential enzyme inhibitor
1-(Bromomethyl)-2,2-difluoro-3-phenyl-BCP BrCH₂ (bridge), F₂, Ph (bridge) Lipophilic; fluorinated drug candidate
3-(3-Bromophenyl)-BCP-1-carboxylic acid BrPh (bridge), COOH (bridgehead) Polar; carboxylic acid for conjugation
BCP-F₂ (2,2-difluoro-BCP) F₂ (bridge) Improved acidity/lipophilicity balance
1,3-Diethylketone-BCP COEt (bridgehead) Rigid spacer in materials science

Key Observations :

  • Electron-Withdrawing vs. Lipophilic Groups : The methylsulfonyl group in BCP-Br-SO₂Me increases polarity (logP reduction), contrasting with lipophilic analogs like 1-(bromomethyl)-2,2-difluoro-3-phenyl-BCP .
  • Reactivity : Bromine at the bridgehead (as in BCP-Br-SO₂Me) enables cross-coupling reactions, while bridgehead carboxylic acids (e.g., 3-(3-bromophenyl)-BCP-1-carboxylic acid) facilitate bioconjugation .
  • Fluorine Effects : Difluoro-BCP derivatives (e.g., BCP-F₂) exhibit balanced physicochemical properties, serving as saturated benzene mimics in medicinal chemistry .

Comparison :

  • BCP-Br-SO₂Me’s methylsulfonyl group may necessitate post-functionalization steps (e.g., oxidation of thioethers), unlike halogenated analogs synthesized directly via BEt₃-mediated routes .
  • Bridge functionalization (e.g., SO₂Me) is more challenging than bridgehead modifications due to steric hindrance and strain .
Physicochemical and Pharmacokinetic Profiles
Property BCP-Br-SO₂Me 1-(Bromomethyl)-2,2-difluoro-3-phenyl-BCP BCP-F₂
Molecular Weight ~273 g/mol (estimated) 273.12 g/mol ~144 g/mol
logP (Predicted) 1.2 (polar SO₂Me) 3.5 (lipophilic Ph/F₂) 2.0
Water Solubility Moderate (SO₂Me) Low Moderate
Metabolic Stability High (sulfone resistance) Moderate (fluorine reduces metabolism) High (C-F inertness)
Stability and Reactivity
  • Thermal Stability : BCP-Br-SO₂Me’s bridgehead bromine is stable under ambient conditions, unlike bridge-substituted bromides prone to β-scission .
  • Chemical Reactivity : The methylsulfonyl group stabilizes adjacent electrophilic centers, while bromine participates in Suzuki-Miyaura couplings .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-bromo-3-(methylsulfonyl)bicyclo[1.1.1]pentane typically involves:

  • Construction of the bicyclo[1.1.1]pentane core, often via [1.1.1]propellane ring-opening.
  • Installation of bromine at the 1-position.
  • Introduction of the methylsulfonyl group at the 3-position through oxidation or substitution reactions.

Stepwise Synthesis Route

A representative synthetic route can be outlined as follows, based on related bicyclo[1.1.1]pentane functionalization literature and patent disclosures:

Step Reaction Reagents/Conditions Yield (%) Notes
1 Formation of bicyclo[1.1.1]pentane core Photochemical flow reaction of [1.1.1]propellane with diacetyl under 365 nm irradiation ~85-90% Scalable to kilogram quantities; mercury lamp-free
2 Haloform reaction to form 1,3-dicarboxylic acid derivative Batch reaction with haloform reagents Multigram scale Precursor for further functionalization
3 Selective bromination at 1-position Bromination using bromine, triphenylphosphine, and imidazole in methylene chloride at room temperature ~70% Classical bromination with good purity
4 Introduction of methylsulfonyl group at 3-position Oxidation of methylthio or methylsulfide precursor to methylsulfonyl using oxidants like m-CPBA or H2O2 Variable, typically 60-80% Requires careful control to avoid overoxidation

Detailed Example from Patent Literature

A patented method for related BCP derivatives involves the following:

  • Reduction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid methyl ester to the corresponding hydroxymethyl derivative using borane in tetrahydrofuran at 0 °C to room temperature overnight, yielding ~80-83%.
  • Bromination of the hydroxymethyl intermediate using bromine, triphenylphosphine, and imidazole in methylene chloride at ambient temperature, yielding ~70% of the bromomethyl intermediate with high purity.
  • Hydrolysis of the methyl ester to the carboxylic acid using lithium hydroxide monohydrate in a THF/water mixture at room temperature overnight, yielding ~78%.
  • Hydrogenation under Pd/C catalysis in ethyl acetate with triethylamine to obtain the desired brominated bicyclo[1.1.1]pentane acid derivative, yield ~80%.

While this patent focuses on 3-methyl derivatives, the methodology is adaptable for installation of methylsulfonyl groups via subsequent oxidation steps.

Oxidation to Methylsulfonyl Group

The methylsulfonyl substituent at the 3-position is typically introduced by oxidation of a methylthio or methylsulfide precursor. Common oxidants include:

  • Meta-chloroperoxybenzoic acid (m-CPBA)
  • Hydrogen peroxide (H2O2) in the presence of catalysts

Control of reaction conditions is critical to achieve selective oxidation to the sulfone without degrading the bicyclic core.

Comparative Analysis of Preparation Methods

Method Scale Key Advantages Limitations References
Photochemical flow synthesis of BCP core + haloform + bromination + oxidation Kilogram scale High scalability, mercury lamp-free, rapid synthesis Requires specialized flow equipment for photochemistry
Classical batch synthesis via reduction, bromination, hydrolysis, hydrogenation Hundred-gram scale Uses classical reagents, mild conditions, industrially feasible Multi-step, moderate overall yields
Radical or transition metal catalyzed functionalization of [1.1.1]propellane Gram scale Versatile functional group installation Often requires careful handling of reactive intermediates

Research Findings and Practical Considerations

  • The photochemical flow method enables rapid, large-scale synthesis of bicyclo[1.1.1]pentane cores, facilitating downstream functionalization steps necessary for 1-bromo-3-(methylsulfonyl) derivatives.
  • Bromination using triphenylphosphine and imidazole is a reliable method for introducing bromine at the 1-position with high purity and acceptable yields, suitable for scale-up.
  • Oxidation to the methylsulfonyl group requires optimized conditions to prevent overoxidation or degradation of the bicyclic framework.
  • The synthetic routes employ commercially available reagents and relatively mild conditions, making them amenable to industrial production.
  • Functionalization of bicyclo[1.1.1]pentane derivatives is an active area of research, with recent advances expanding the toolbox for installing diverse substituents including sulfonyl groups.

Q & A

Q. Basic

  • Infrared (IR) Spectroscopy : High-resolution IR (0.0015 cm⁻¹) identifies sulfonyl (S=O, ~1150–1300 cm⁻¹) and C-Br (~500–600 cm⁻¹) stretches .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves bridgehead protons (δ 2.5–3.5 ppm) and quaternary carbons. ¹H-¹³C HMBC correlations confirm connectivity .
  • X-ray Crystallography : Used to resolve bond angles and confirm the strained bicyclic geometry .

What are the key challenges in functionalizing the secondary bridge positions of bicyclo[1.1.1]pentane derivatives?

Advanced
The three concyclic secondary bridge C-H bonds are chemically equivalent and sterically shielded, making selective functionalization difficult. Strategies include:

  • Radical-based reactions : Et₃B-initiated halogenation or sulfonylation under controlled conditions .
  • Transition-metal catalysis : Pd-mediated C-H activation requires tailored ligands to overcome steric hindrance .
    Yields for secondary bridge modifications are typically lower (30–50%) compared to bridgehead reactions .

How has this compound been applied as a bioisostere in drug design?

Advanced
Bicyclo[1.1.1]pentane replaces para-substituted phenyl rings or tert-butyl groups to improve pharmacokinetics. For example, in γ-secretase inhibitors, it reduced aromatic ring count, enhancing aqueous solubility (4.5-fold ↑) and permeability (Papp > 10⁻⁵ cm/s) while maintaining potency (IC₅₀ ~2 nM) . Its rigid 3D structure also minimizes metabolic oxidation .

How do substituents at the 3-position influence pharmacological properties in SAR studies?

Q. Advanced

  • Electron-withdrawing groups (e.g., methylsulfonyl): Improve metabolic stability by reducing CYP450-mediated oxidation.
  • Halogens (Br, Cl): Enhance binding affinity via hydrophobic interactions.
  • Polar groups (e.g., carboxylic acids): Increase solubility but may reduce blood-brain barrier penetration.
    Comparative studies show methylsulfonyl derivatives balance solubility (~25 mg/mL) and logP (~2.1) optimally .

Are photochemical methods viable for synthesizing bicyclo[1.1.1]pentane derivatives?

Advanced
Yes. UV-light-mediated reactions enable 1,3-disubstitution via [1.1.1]propellane intermediates. For example, photolysis of dicarbonyl precursors generates diradicals that recombine to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives. This method avoids radical initiators but requires specialized equipment .

How should researchers address purity and stability concerns during handling?

Q. Basic

  • Purity Confirmation : Use HPLC-MS (≥95% purity) and monitor degradation via TLC. Commercial suppliers often omit analytical data, necessitating in-house validation .
  • Storage : Store at −20°C under inert gas (Ar/N₂) to prevent bromine displacement or sulfonyl group hydrolysis .

What pharmacokinetic advantages does this compound offer over traditional aromatic bioisosteres?

Q. Advanced

  • Oral Bioavailability : In murine models, Cmax and AUC increased 4-fold compared to phenyl-containing analogs due to enhanced solubility and permeability .
  • Reduced CYP Inhibition : Lacks π-π stacking interactions, lowering off-target effects on cytochrome P450 enzymes .

What emerging strategies are being explored for bridge functionalization?

Q. Advanced

  • Carbene Insertion : Difluorocarbene (:CF₂) insertion into bicyclo[1.1.0]butanes yields fluorinated analogs (e.g., 2,2-difluoro-BCPs) with unique electronic profiles .
  • Electrochemical Methods : Anodic oxidation enables C-H amination at the secondary bridges, though scalability is under investigation .

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